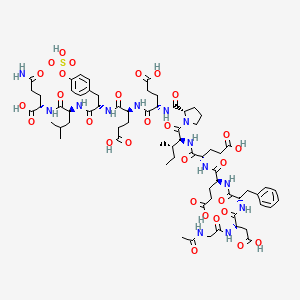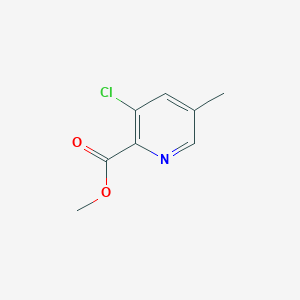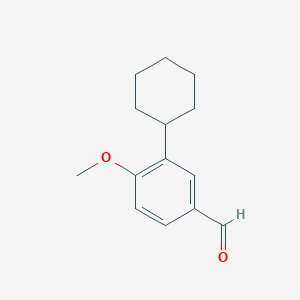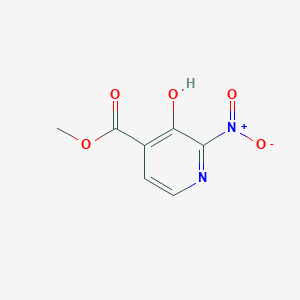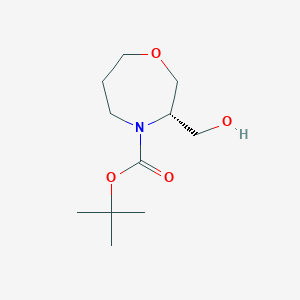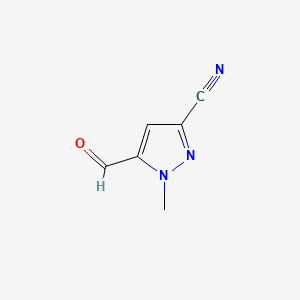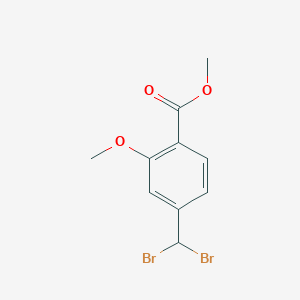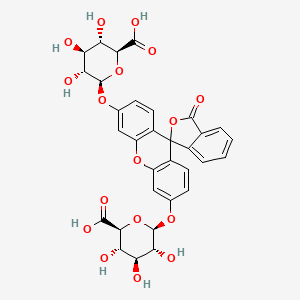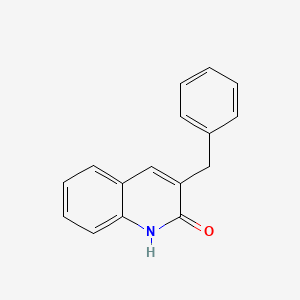
2(1H)-Quinolinone, 3-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 3-benzylquinolin-2(1H)-one consists of a quinoline core with a benzyl group attached to the nitrogen atom at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzylquinolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzyl alcohol with benzaldehyde under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures.
Another method involves the condensation of 2-aminobenzylamine with benzoyl chloride, followed by cyclization under basic conditions. This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of 3-benzylquinolin-2(1H)-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can yield 3-benzylquinolin-2-ol.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: 3-Benzylquinolin-2-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Benzylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-benzylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of 3-benzylquinolin-2(1H)-one.
2-Phenylquinoline: Similar structure with a phenyl group at the 2-position.
3-Phenylquinolin-2(1H)-one: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness
3-Benzylquinolin-2(1H)-one is unique due to the presence of the benzyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific properties and applications.
Propriétés
Numéro CAS |
101273-50-1 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
3-benzyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13NO/c18-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)17-16/h1-9,11H,10H2,(H,17,18) |
Clé InChI |
WITZNUZCSIOXLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


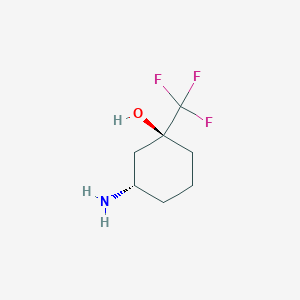
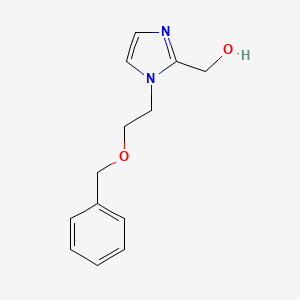
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)

![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
